Chemical structure and exact mass of Methyl 4'-Tosyl Mycophenoate-6-methyl-d3
Chemical structure and exact mass of Methyl 4'-Tosyl Mycophenoate-6-methyl-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 4'-Tosyl Mycophenoate-6-methyl-d3, a crucial isotopically labeled derivative of a mycophenolic acid metabolite. We will delve into its chemical structure, exact mass, a plausible synthetic pathway, and its primary application in advanced analytical methodologies. This document is intended to serve as a technical resource for professionals in pharmaceutical research and development.
Chemical Identity and Physicochemical Properties
Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 is a complex organic molecule, specifically an isotopically labeled and derivatized form of a metabolite of mycophenolic acid (MPA). Its systematic name is (4E)-6-[1,3-Dihydro-6-(methoxy-d3)-7-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester[1]. The incorporation of a tosyl group and a deuterated methyl group makes it a valuable tool in analytical chemistry.
Chemical Structure
The molecular structure of Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 is characterized by the core structure of mycophenolic acid methyl ester, with two key modifications: a tosyl (p-toluenesulfonyl) group attached to the phenolic hydroxyl group at the 4'-position of the isobenzofuranone ring, and a deuterated methyl (d3) group at the 6-methoxy position.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1185240-84-9 | [1] |
| Molecular Formula | C25H25D3O8S | [1] |
| Molecular Weight | 491.57 g/mol | [1] |
| Exact Mass | 491.1673 g/mol | Calculated |
| Appearance | Clear Viscous Oil | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely begin with Mycophenolic Acid (MPA) and proceed through a multi-step process involving esterification, deuteromethylation, and tosylation.
Step-by-Step Methodology:
-
Esterification of Mycophenolic Acid: Mycophenolic acid is first converted to its methyl ester. This can be achieved by reacting MPA with methanol in the presence of an acid catalyst or by converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by the addition of methanol.
-
Selective Deuteromethylation: The phenolic hydroxyl group of mycophenolic acid methyl ester would likely be protected to prevent unwanted side reactions. The next step would involve the selective deuteromethylation of the 6-hydroxyl group. This could potentially be achieved using a deuterated methylating agent such as deuterated methyl iodide (CD3I) in the presence of a suitable base.
-
Tosylation: Following deprotection of the phenolic hydroxyl group, the final step is the tosylation of the 4'-hydroxyl group. This is a standard procedure in organic synthesis, typically carried out by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The base serves to neutralize the HCl generated during the reaction.
-
Purification: After each step, the product would be purified using standard techniques such as column chromatography to ensure the removal of unreacted starting materials and byproducts.
Characterization
The structural confirmation of the synthesized Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 would rely on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule. The expected exact mass for the [M+H]+ ion would be approximately 492.1746. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the tosyl group and fragmentation of the hexenoic acid side chain, which are diagnostic for mycophenolic acid derivatives[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the tosyl group, the protons of the isobenzofuranone core, and the hexenoic acid side chain. The absence of a signal for the 6-methoxy protons and the presence of a singlet for the methyl ester protons would be key indicators.
-
¹³C NMR: The carbon NMR spectrum would show the corresponding signals for all carbon atoms in the molecule. The signal for the deuterated methyl carbon would be a septet due to coupling with deuterium.
-
²H NMR: Deuterium NMR would show a single resonance corresponding to the -OCD3 group, confirming the position of isotopic labeling.
-
Application in Quantitative Analysis
The primary and most critical application of Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 is as an internal standard in quantitative bioanalysis, particularly for the determination of mycophenolic acid and its metabolites in biological matrices such as plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3][4][5].
Rationale for Use as an Internal Standard
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons[6][7]:
-
Similar Physicochemical Properties: Being structurally almost identical to the analyte, the internal standard co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source.
-
Correction for Matrix Effects: It effectively compensates for variations in sample preparation (e.g., extraction recovery) and matrix-induced ion suppression or enhancement, which are common challenges in bioanalysis.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the quantitative results.
Experimental Protocol for LC-MS/MS Analysis
A typical workflow for the quantitative analysis of mycophenolic acid using Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 as an internal standard is as follows:
-
Sample Preparation: A known amount of Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 (the internal standard) is added to the biological sample (e.g., plasma). Proteins are then precipitated using a solvent like acetonitrile, and the sample is centrifuged. The clear supernatant is collected for analysis.
-
LC-MS/MS Analysis: The supernatant is injected into the LC-MS/MS system. The analyte (mycophenolic acid) and the internal standard are separated from other matrix components on a chromatographic column and then detected by the mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for high selectivity and sensitivity.
-
Data Analysis: The peak areas for both the analyte and the internal standard are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard.
Conclusion
Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 is a highly specialized chemical compound with a critical role in the field of pharmaceutical analysis. Its unique structure, incorporating both a tosyl group and stable isotope labeling, makes it an ideal internal standard for the accurate and precise quantification of mycophenolic acid in complex biological matrices. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its application in modern analytical workflows, underscoring its importance for researchers and scientists in drug development and therapeutic drug monitoring.
References
- Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant p
- SYNTHESIS OF DEUTERIATED METHYL BENZOATES AND DIMETHYL PHTHAL
- Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters. PMC.
- LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum. Experts@Minnesota.
- Method for producing deuterated methyl methacrylate.
- Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant p
- Determination of Mycophenolic Acid and Mycophenolic Acid Glucuronide Using Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). PubMed.
- The use of fully stable isotope labelled mycotoxins as internal standards for mycotoxin analysis with LC-MS/MS.
- High-Speed Analysis of Mycophenolic Acid in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu.
- METHOD FOR PRODUCING DEUTERATED METHYL METHACRYLATE.
- The Chemistry of Mycophenolic Acid – Synthesis and Modifications Towards Desired Biological Activity. Bentham Science.
- Design and Synthesis of Mycophenolic Acid Analogues for Osteosarcoma Cancer Tre
- The Chemistry of Mycophenolic Acid - Synthesis and Modifications Towards Desired Biological Activity.
- Preparation of various deuterated compounds.
- Methyl 4'-Tosyl Mycophenoate-6-methyl-d3.
- Mycophenol
- Quantification of mycophenolic acid in plasma by isotope dilution liquid chromatography-tandem mass spectrometry candid
- Direct synthesis of mycophenolic acid aryl esters with antioxidant and antiprolifer
- Process for preparation of mycophenolic acid, its salt and ester derivatives.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
- isotope-labeled internal standards: Topics by Science.gov. Science.gov.
- 4′-Tosyl Mycophenolic Acid-d3. Santa Cruz Biotechnology.
- mycophenolate mofetil. IUPHAR/BPS Guide to PHARMACOLOGY.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Mycophenolic Acid and Mycophenolic Acid Glucuronide Using Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
